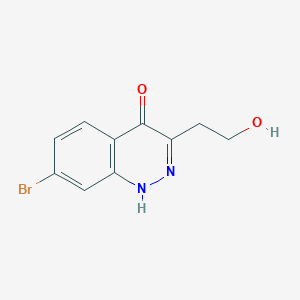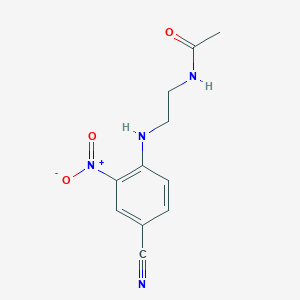
n-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both cyano and nitro groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves solvent-free methods to enhance efficiency and reduce costs. For instance, the reaction of substituted aryl amines with alkyl cyanoacetates can be performed without solvents at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The nitro group can be substituted under appropriate conditions to introduce different functional groups.
Common Reagents and Conditions
Condensation: Reagents like phenacyl bromide in boiling ethanol with triethylamine as a catalyst can be used.
Substitution: Reagents such as 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine can be employed.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as pyrroles and thiophenes .
Scientific Research Applications
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic substitution reactions, leading to the formation of bioactive heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2-nitrophenyl)acetamide
- Ethyl N-(2-cyano-4-nitrophenyl)glycinate
- 2-Amino-2-cyano-N-[2-(4-morpholinyl)ethyl]acetamide
Uniqueness
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide is unique due to its specific substitution pattern, which provides distinct reactivity and biological activity compared to other cyanoacetamides. The presence of both cyano and nitro groups enhances its versatility in synthetic applications and potential biological activities .
Properties
Molecular Formula |
C11H12N4O3 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
N-[2-(4-cyano-2-nitroanilino)ethyl]acetamide |
InChI |
InChI=1S/C11H12N4O3/c1-8(16)13-4-5-14-10-3-2-9(7-12)6-11(10)15(17)18/h2-3,6,14H,4-5H2,1H3,(H,13,16) |
InChI Key |
YRBVFVGPPQMSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)

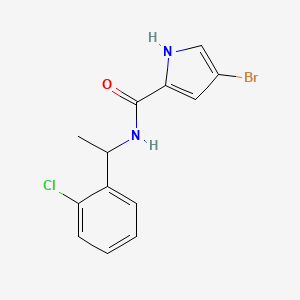
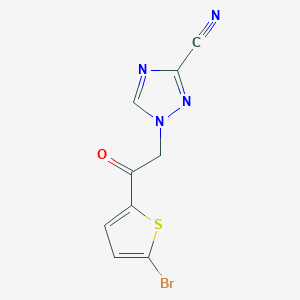
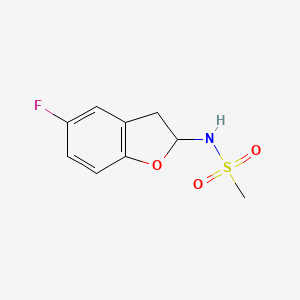
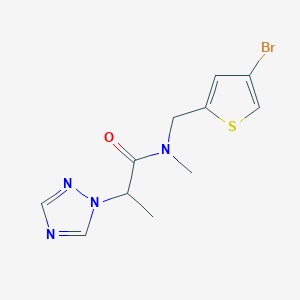
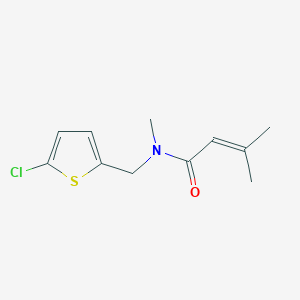
![(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
![2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14909633.png)
![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)
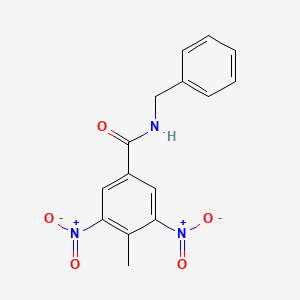
![2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate](/img/structure/B14909649.png)
![N-(2,5-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14909651.png)
